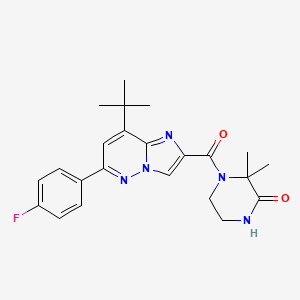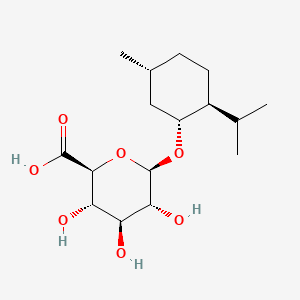
l-Menthol Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
l-Menthol Glucuronide: is a metabolite of menthol, a naturally occurring cyclic monoterpene alcohol found in the essential oils of various mint plants. Menthol is widely known for its cooling sensation and is used in a variety of products, including pharmaceuticals, cosmetics, and food. This compound is formed through the glucuronidation process, where menthol is conjugated with glucuronic acid, enhancing its solubility and facilitating its excretion from the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of l-Menthol Glucuronide typically involves the enzymatic glucuronidation of l-menthol. This process is catalyzed by uridine diphosphate-glucuronosyltransferase enzymes, which transfer glucuronic acid from uridine diphosphate-glucuronic acid to l-menthol. The reaction is carried out under mild conditions, usually at physiological pH and temperature, to ensure the stability of the enzyme and the substrate .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes using microbial or mammalian cell cultures that express the necessary glucuronosyltransferase enzymes. These bioreactors are optimized for high yield and purity of the product, with continuous monitoring of reaction parameters such as pH, temperature, and substrate concentration .
Analyse Chemischer Reaktionen
Types of Reactions: l-Menthol Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide bond and release of free menthol and glucuronic acid .
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used to hydrolyze this compound.
Conjugation: Enzymatic reactions involving uridine diphosphate-glucuronic acid and glucuronosyltransferase enzymes.
Major Products:
Hydrolysis: Free menthol and glucuronic acid.
Conjugation: Formation of this compound from l-menthol and glucuronic acid.
Wissenschaftliche Forschungsanwendungen
l-Menthol Glucuronide has several applications in scientific research:
Pharmacokinetics: Used as a biomarker to study the metabolism and excretion of menthol in the human body.
Toxicology: Investigated for its role in the detoxification of harmful substances, such as tobacco-specific nitrosamines.
Analytical Chemistry: Employed in the development of analytical methods for the detection and quantification of menthol and its metabolites in biological samples.
Biochemistry: Studied for its interactions with various enzymes and its impact on metabolic pathways.
Wirkmechanismus
l-Menthol Glucuronide exerts its effects primarily through its role in the detoxification and excretion of menthol. The glucuronidation process enhances the solubility of menthol, facilitating its excretion via urine. This process involves the transfer of glucuronic acid from uridine diphosphate-glucuronic acid to l-menthol by glucuronosyltransferase enzymes. The resulting this compound is more water-soluble and can be readily excreted from the body .
Vergleich Mit ähnlichen Verbindungen
d-Menthol Glucuronide: Another stereoisomer of menthol glucuronide with similar properties but different stereochemistry.
Menthol Sulfate: A sulfate conjugate of menthol, also involved in the detoxification and excretion of menthol.
Menthol Acetate: An ester of menthol, used in various applications but with different metabolic pathways
Uniqueness: l-Menthol Glucuronide is unique due to its specific stereochemistry, which influences its interaction with enzymes and its metabolic fate. It is the predominant form of menthol glucuronide found in human urine, indicating its significant role in menthol metabolism and excretion .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O7/c1-7(2)9-5-4-8(3)6-10(9)22-16-13(19)11(17)12(18)14(23-16)15(20)21/h7-14,16-19H,4-6H2,1-3H3,(H,20,21)/t8-,9+,10-,11+,12+,13-,14+,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJGMBYGTHRUNF-PJQJKGEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79466-08-3 |
Source


|
| Record name | Menthol glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079466083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menthol glucuronide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW64GZ6LQY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
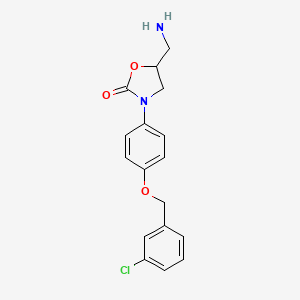


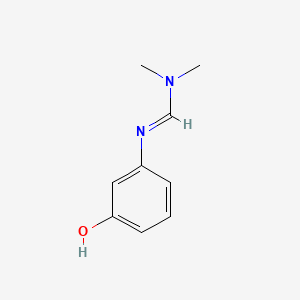

![(4S)-3-[2-[[(1S)-1-[4-[(4-acetylpiperazin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B608893.png)


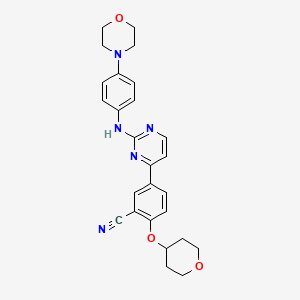
![1,3-Dihydroisoindol-2-yl-[5-[(4-fluorophenyl)methyl]-2,4-dihydroxyphenyl]methanone](/img/structure/B608903.png)
